N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSQMLFHDWUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxothiazinan ring and the introduction of the fluorophenyl group. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has been studied for its potential as a therapeutic agent due to its structural characteristics that may influence enzyme inhibition and receptor interaction. Research indicates that compounds with similar thiazinan structures have shown promise in modulating biological pathways associated with various diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The thiazinan ring's ability to interact with microbial enzymes could lead to the development of new antibiotics or antifungal agents. Further investigations are required to elucidate its specific mechanisms of action against pathogens.
Anti-inflammatory Properties
Research has indicated that compounds containing thiazolidine or thiazinan structures can possess anti-inflammatory effects. The potential application of this compound in treating inflammatory conditions is an area of active investigation.
Case Study 1: Enzyme Inhibition
A study examining related compounds demonstrated that arylsulfonylbenzohydrazides could inhibit specific enzymes involved in cancer progression. This suggests that this compound may similarly affect enzyme activity relevant to oncogenesis .
Case Study 2: Antimicrobial Testing
In vitro tests on structurally similar thiazolidine derivatives showed significant antimicrobial activity against Gram-positive bacteria. These findings support the hypothesis that this compound may also possess similar properties and warrant further exploration .
Potential Mechanisms of Action
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors within cells. The compound's ability to inhibit or activate these targets can lead to downstream effects on cellular pathways, influencing physiological processes .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The dioxothiazinan ring and fluorophenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Morpholinosulfonyl Derivatives ()
Compounds such as N-(4-(morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i–5o) replace the thiazinane sulfone with a morpholinosulfonyl group. Key differences:
- Electronic Effects : Morpholine introduces a saturated oxygen-containing ring, reducing ring strain compared to thiazinane.
- Substituent Variability : Derivatives with 4-methoxy, 4-chloro, or 4-bromo phenyl groups (e.g., 5j, 5l, 5m) exhibit altered electronic profiles, impacting solubility (logP) and binding affinity .
Thiazole-Based Analogs ()
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) replaces the thiazinane with a thiazole-pyridine system. Key differences:
- Aromaticity : The thiazole ring is fully aromatic, enhancing π-π stacking interactions.
- Solubility : The pyridine group may improve aqueous solubility via hydrogen bonding .
Dihydroimidazothiazole Derivatives ()
Compounds like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide feature a fused imidazo-thiazole ring. Key differences:
Substituent Variations
Fluorophenyl vs. Other Halogenated Groups
- 4-Fluorophenyl (Target Compound) : Balances lipophilicity (logP ~3.2 predicted) and metabolic stability.
- 4-Chlorophenyl/4-Bromophenyl () : Increased halogen size (Cl/Br) raises logP (e.g., 5l: Cl, logP ~3.8; 5m: Br, logP ~4.1) but may reduce solubility .
- Trifluoromethylphenyl (): Compounds like 2-[4-(4-fluorophenyl)piperazino]-N-[4-(trifluoromethyl)phenyl]acetamide introduce CF₃, which is strongly electron-withdrawing and enhances membrane permeability .
Sulfone vs. Sulfide/Sulfanyl Groups
- Sulfone (Target Compound) : Enhances oxidative stability and hydrogen-bond acceptor capacity.
Physicochemical and Spectroscopic Data
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a thiazinan ring and a fluorinated phenyl group, which contribute to its biological properties. The molecular formula is , with a molecular weight of 416.4 g/mol. The presence of the dioxo and thiazinan moieties enhances its potential for various biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.4 g/mol |
| Structural Features | Thiazinan ring, fluorinated phenyl group |
While specific mechanisms of action for this compound remain largely uncharacterized, related compounds within the thiazinan class have shown promising interactions with various biological targets:
- Enzyme Inhibition : Similar sulfonamide derivatives have been noted for their ability to inhibit enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : Compounds with similar structural motifs have been investigated as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting potential neuropharmacological applications .
Anticancer Activity
Recent studies have explored the anticancer properties of thiazinan derivatives. For instance, compounds with structural similarities to this compound demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes some findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl] | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3 | A549 (Lung Cancer) | 10 | Cell cycle arrest |
These results indicate that modifications on the phenyl ring can significantly impact the compound's efficacy against cancer cells.
Neuropharmacological Potential
Research into related compounds has shown that thiazinan derivatives can act as modulators of neurotransmitter systems. For example, the incorporation of a fluorinated phenyl group has been linked to enhanced binding affinity at GABA-A receptors . This suggests that this compound may also exhibit similar properties.
Case Studies
Several case studies have highlighted the biological activity of thiazinan derivatives:
- Case Study on Antimicrobial Activity : A study evaluated a series of thiazinan derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of monoamine oxidase (MAO), where certain derivatives showed selective inhibition profiles that could be beneficial for treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including:
- Acylation : Coupling of 4-fluorophenylacetic acid derivatives with aromatic amines.
- Thiazinan ring formation : Sulfur-based cyclization under oxidizing conditions (e.g., using H₂O₂ or KMnO₄) .
- Optimization factors :
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction rates .
- Catalysts : Triethylamine or pyridine for acid scavenging in amide bond formation .
- Temperature : Controlled heating (60–90°C) improves yield while avoiding decomposition .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the thiazinan ring, fluorophenyl groups, and acetamide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 374.46) and fragmentation patterns .
- Chromatography : TLC or HPLC monitors reaction progress and purity (>95% by HPLC) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazinan ring) influence bioactivity?
- The 1,1-dioxo-thiazinan moiety enhances electrophilicity, promoting interactions with cysteine residues in enzymes like kinases .
- 4-Fluorophenyl groups increase lipophilicity, improving membrane permeability and target binding (e.g., observed in anticancer assays) .
- Comparative studies : Analogues with chloro or methoxy substituents show reduced potency, highlighting fluorine’s role in π-stacking interactions .
Q. What methodologies are used to investigate this compound’s interactions with biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Cellular assays : Apoptosis induction (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) validate anticancer mechanisms .
- Molecular docking : Computational models (e.g., AutoDock) predict binding poses in ATP-binding pockets .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Standardization : Ensure consistent assay conditions (e.g., cell lines, serum concentration, incubation time) .
- Metabolic stability tests : Evaluate compound degradation in microsomal preparations to explain potency discrepancies .
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. What insights do crystallographic studies provide about this compound’s molecular conformation?
- Single-crystal X-ray diffraction : Reveals a planar thiazinan ring and dihedral angles (~45°) between the fluorophenyl and acetamide groups, influencing steric interactions .
- Packing analysis : Hydrogen bonding between the dioxo-sulfur and amide NH stabilizes the crystal lattice, correlating with solubility trends .
Methodological Considerations
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups on the acetamide nitrogen .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion .
- Co-solvent systems : DMSO/PBS mixtures (≤10% DMSO) prevent precipitation in pharmacokinetic assays .
Q. How are reaction byproducts or impurities characterized during synthesis?
- LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates or oxidation byproducts) .
- Recrystallization : Ethanol/water mixtures purify the final product, monitored by melting point analysis (e.g., 180–185°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
